2,4-Dichloro-N-(propan-2-yl)aniline
Beschreibung
2,4-Dichloro-N-(propan-2-yl)aniline is an aromatic amine derivative characterized by a chlorine-substituted aniline core and an isopropyl (propan-2-yl) group attached to the nitrogen atom. Its molecular formula is C₉H₁₀Cl₂N, with a molecular weight of 220.10 g/mol (CAS: Not explicitly provided, but structurally inferred from ). The compound features two chlorine atoms at the 2- and 4-positions of the benzene ring, which confer electron-withdrawing effects, and a bulky isopropyl group on the nitrogen, influencing steric hindrance and solubility. This structural motif is prevalent in agrochemicals, pharmaceuticals, and materials science due to its versatility in synthetic modifications.
Eigenschaften
CAS-Nummer |
78235-06-0 |
|---|---|
Molekularformel |
C9H11Cl2N |
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
2,4-dichloro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11Cl2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI-Schlüssel |
VMHXZIVQBSZLOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-(propan-2-yl)aniline typically involves the reaction of 2,4-dichloroaniline with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,4-Dichloroaniline+Isopropylamine→2,4-Dichloro-N-(propan-2-yl)aniline
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-N-(propan-2-yl)aniline may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-(propan-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Differences
The table below summarizes key structural features and properties of 2,4-dichloro-N-(propan-2-yl)aniline and its analogues:
Biologische Aktivität
2,4-Dichloro-N-(propan-2-yl)aniline, an organic compound with the molecular formula C9H11Cl2N, is a derivative of aniline characterized by the substitution of two chlorine atoms at the 2nd and 4th positions on the benzene ring and an isopropyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.
The structure of 2,4-Dichloro-N-(propan-2-yl)aniline can be represented as follows:
It is primarily synthesized through the chlorination of N-(propan-2-yl)aniline, which allows for further chemical modifications that enhance its biological activity.
Research indicates that 2,4-Dichloro-N-(propan-2-yl)aniline binds to various biological molecules, influencing enzyme activities and metabolic pathways. This interaction suggests potential applications in pharmacological studies aimed at understanding its role in modulating biological processes.
Key Findings:
- Enzyme Interaction: The compound exhibits a capacity to alter enzyme functions, which may lead to significant pharmacological effects.
- Metabolic Pathway Influence: Its binding properties may affect key metabolic pathways, warranting further investigation into its therapeutic potential.
Toxicological Studies
Toxicological assessments have reported varying degrees of cytotoxicity associated with this compound. A notable study indicated that exposure to 2,4-Dichloro-N-(propan-2-yl)aniline resulted in adverse effects at specific dosages, emphasizing the need for careful evaluation in therapeutic contexts .
Table 1: Toxicological Data Summary
| Study Type | Observed Effects | NOAEL (mg/kg/day) |
|---|---|---|
| Acute Toxicity | Lethal dose in rats | 75 |
| Repeated Dose | Minimal adverse effects noted | 8 |
| Dermal Irritation | Strong sensitizer | Not specified |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the positioning of chlorine atoms and the isopropyl group significantly influence the biological activity of this compound. Comparisons with similar dichloroanilines highlight unique features that may enhance its reactivity and biological profile.
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Melting Point (°C) | Unique Features |
|---|---|---|---|
| 2,3-Dichloroaniline | 608-27-5 | 20–25 | Chlorine on adjacent positions |
| 2,4-Dichloroaniline | 554-00-7 | 59–62 | Commonly used herbicide precursor |
| 3,4-Dichloroaniline | 95-76-1 | 69–71 | Different substitution pattern |
| 3,5-Dichloroaniline | 626-43-7 | 46–52 | Varies in reactivity due to chlorine positioning |
| 2,6-Dichloroaniline | 608-31-1 | 36–38 | Unique for its ortho-substituted structure |
Case Studies
Several case studies have examined the biological implications of this compound. For instance, studies focusing on anti-inflammatory properties have shown that derivatives related to dichloroanilines can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways .
Case Study Highlights:
- Anti-inflammatory Activity: Preliminary results indicated that certain derivatives exhibited significant inhibition of COX enzymes.
- IC50 Values: The inhibitory concentration values were reported to be comparable to established anti-inflammatory drugs, suggesting potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
